5-Methyl-2-phenylaniline
Overview
Description
5-Methyl-2-phenylaniline: is an organic compound with the molecular formula C13H13N and a molecular weight of 183.25 g/mol . It is also known by its IUPAC name, 4-methyl-[1,1’-biphenyl]-2-amine . This compound is a derivative of aniline, where the aniline ring is substituted with a methyl group at the 5-position and a phenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenylaniline typically involves the nitration of 5-methyl-2-phenylbenzene , followed by reduction of the nitro group to an amine . The nitration can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be achieved using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron powder and hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for the addition of reagents and monitoring of reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-phenylaniline can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride (NaBH4).
Substitution: Reagents such as bromine (Br2) or chlorinating agents can be used for halogenation reactions.
Major Products Formed:
Oxidation: Quinones or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
5-Methyl-2-phenylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target . The presence of the methyl and phenyl groups can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Aniline: The parent compound, which lacks the methyl and phenyl substitutions.
2-Phenylaniline: Similar structure but without the methyl group.
5-Methyl-2-aniline: Similar structure but without the phenyl group.
Uniqueness: 5-Methyl-2-phenylaniline is unique due to the presence of both the methyl and phenyl groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs . These substitutions can enhance its stability, solubility, and interaction with specific molecular targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
5-methyl-2-phenylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWKYDCMXQSXQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502544 | |
Record name | 4-Methyl[1,1'-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50502544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54147-94-3 | |
Record name | 4-Methyl[1,1'-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50502544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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